molecular formula C15H12O4 B045231 4,8-Dimethyl-5'-acetylpsoralen CAS No. 114460-33-2

4,8-Dimethyl-5'-acetylpsoralen

Cat. No.: B045231
CAS No.: 114460-33-2
M. Wt: 256.25 g/mol
InChI Key: JNRJWHQDGHZVNR-UHFFFAOYSA-N
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Chemical Reactions Analysis

4,8-Dimethyl-5’-acetylpsoralen undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-5’-acetylpsoralen involves its ability to intercalate into DNA and form covalent bonds with pyrimidine bases upon activation by ultraviolet light. This leads to the formation of DNA cross-links, which can inhibit DNA replication and transcription, ultimately causing cell apoptosis. The molecular targets include DNA and various proteins involved in DNA repair pathways .

Comparison with Similar Compounds

4,8-Dimethyl-5’-acetylpsoralen can be compared with other psoralen derivatives such as 4,5’,8-trimethylpsoralen and 8-methoxypsoralen. While all these compounds share the ability to form DNA cross-links upon photoactivation, 4,8-Dimethyl-5’-acetylpsoralen is unique in its specific substitution pattern, which may influence its photoreactivity and biological effects . Similar compounds include:

Properties

IUPAC Name

2-acetyl-5,9-dimethylfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-7-4-13(17)19-15-8(2)14-10(5-11(7)15)6-12(18-14)9(3)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJWHQDGHZVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150739
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114460-33-2
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyl-5'-acetylpsoralen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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